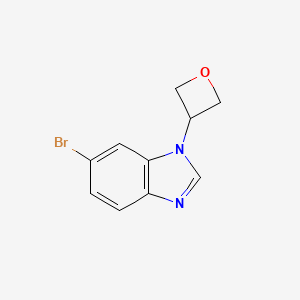
6-Bromo-1-(3-oxetanyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-1-(3-oxetanyl)-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a bromine atom at the 6th position and an oxetanyl group at the 1st position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-(3-oxetanyl)-1H-benzimidazole typically involves the following steps:
Oxetanyl Group Introduction: The oxetanyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the brominated benzimidazole with an oxetane derivative under basic conditions, such as using sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-1-(3-oxetanyl)-1H-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The benzimidazole core can be oxidized or reduced, depending on the reagents and conditions used.
Cyclization Reactions: The oxetanyl group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., NaH or K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Compounds where the bromine atom is replaced by other functional groups.
Oxidation Products: Oxidized forms of the benzimidazole core.
Reduction Products: Reduced forms of the benzimidazole core.
Aplicaciones Científicas De Investigación
6-Bromo-1-(3-oxetanyl)-1H-benzimidazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme activity or protein interactions.
Mecanismo De Acción
The mechanism of action of 6-Bromo-1-(3-oxetanyl)-1H-benzimidazole depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-1-(3-oxetanyl)-1H-benzimidazole
- 6-Fluoro-1-(3-oxetanyl)-1H-benzimidazole
- 6-Iodo-1-(3-oxetanyl)-1H-benzimidazole
Uniqueness
6-Bromo-1-(3-oxetanyl)-1H-benzimidazole is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs
Propiedades
Fórmula molecular |
C10H9BrN2O |
|---|---|
Peso molecular |
253.09 g/mol |
Nombre IUPAC |
6-bromo-1-(oxetan-3-yl)benzimidazole |
InChI |
InChI=1S/C10H9BrN2O/c11-7-1-2-9-10(3-7)13(6-12-9)8-4-14-5-8/h1-3,6,8H,4-5H2 |
Clave InChI |
FLKKTCKLWINUKQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)N2C=NC3=C2C=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B13913454.png)
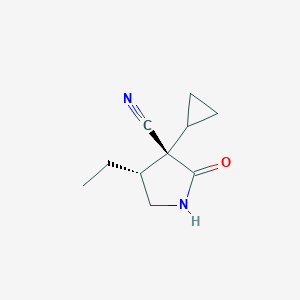
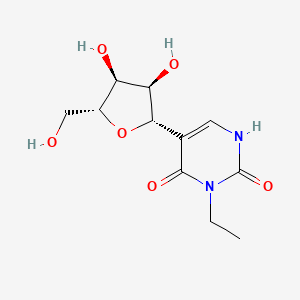

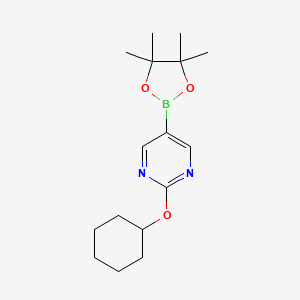
![(5aR,10bS)-2-(2,4,6-Triisopropylphenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B13913487.png)
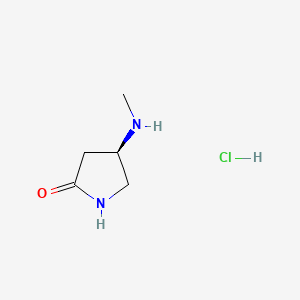
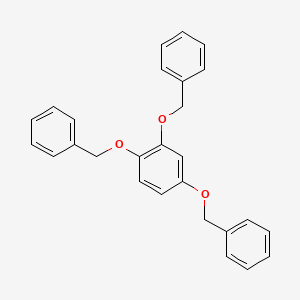
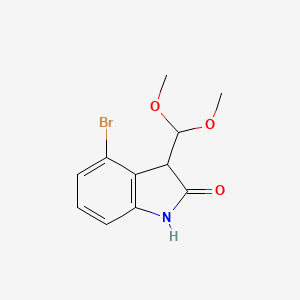


![Ethyl [(3-phenylpropyl)carbamoyl]formate](/img/structure/B13913519.png)
![[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-YL]methanol](/img/structure/B13913523.png)
![Methyl (1S,3S,5S)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13913530.png)
